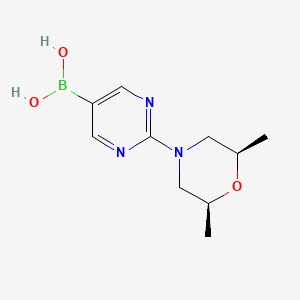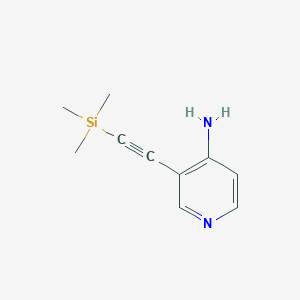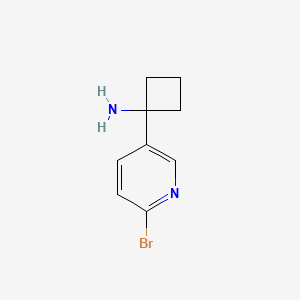![molecular formula C11H8ClN3O B12972016 4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by a fused ring system containing both imidazole and quinoxaline moieties. It has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the synthetic routes mentioned above. These methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. The use of metal-free conditions and readily available starting materials is particularly advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. Conditions such as the presence of a base medium and
Properties
Molecular Formula |
C11H8ClN3O |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
4-chloro-7-methoxyimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3O/c1-16-7-2-3-9-8(4-7)14-11(12)10-5-13-6-15(9)10/h2-6H,1H3 |
InChI Key |
NBIONHDDPIGONQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=NC=C3C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B12971935.png)

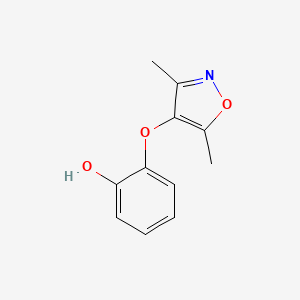

![(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester](/img/structure/B12971949.png)

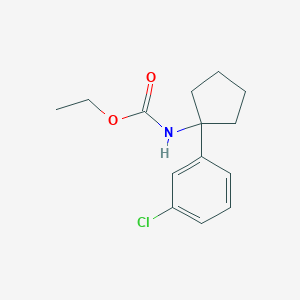


![ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12971982.png)
